molecular formula C6H4ClNO3 B018988 4-Chloro-6-nitrosoresorcinol CAS No. 109755-36-4

4-Chloro-6-nitrosoresorcinol

Cat. No.: B018988
CAS No.: 109755-36-4
M. Wt: 173.55 g/mol
InChI Key: JVTXZVVELSONAM-UHFFFAOYSA-N
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Description

4-Chloro-6-nitrosobenzene-1,3-diol is an organic compound with the molecular formula C6H4ClNO3 It is characterized by the presence of a chloro group at the 4-position, a nitroso group at the 6-position, and two hydroxyl groups at the 1 and 3 positions on a benzene ring

Mechanism of Action

The proposed mechanism of the Mitsunobu reaction involves a nitrosobenzene–triphenylphosphine adduct and an alkoxytriphenylphosphonium ion . This mechanism was supported by density functional theory calculations, 31 P NMR spectroscopy, and experiments conducted with isotopically labeled substrates .

Future Directions

The future directions of “4-Chloro-6-nitrosobenzene-1,3-diol” could involve further exploration of its participation in the Mitsunobu reaction . This reaction has been established as one of the most useful tools in organic synthesis, which allows the effective transformation of the hydroxy group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4-Chloro-6-nitrosobenzene-1,3-diol typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Chloro-6-nitrosobenzene-1,3-diol can undergo oxidation reactions to form corresponding nitro compounds.

    Reduction: Reduction of 4-Chloro-6-nitrosobenzene-1,3-diol can lead to the formation of amino derivatives.

    Substitution: The compound can participate in substitution reactions, where the chloro or nitroso groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Peroxyacetic acid, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Nitrosating Agents: Nitrosyl chloride, sodium nitrite.

Major Products Formed

    Oxidation: 4-Chloro-6-nitroresorcinol.

    Reduction: 4-Chloro-6-aminoresorcinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

4-Chloro-6-nitrosobenzene-1,3-diol can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-chloro-6-nitrosobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTXZVVELSONAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456869
Record name 4-Chloro-6-nitrosobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109755-36-4
Record name 4-Chloro-6-nitrosobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-Chloro-6-nitrosobenzene-1,3-diol of interest in pharmaceutical research?

A1: While 4-Chloro-6-nitrosobenzene-1,3-diol itself might not be a drug candidate, it serves as a crucial intermediate in the synthesis of [13C6]6-hydroxychlorzoxazone []. 6-Hydroxychlorzoxazone is a key metabolite of the drug chlorzoxazone, which is metabolized by cytochrome P450 enzymes. Having an isotopically labeled version of the metabolite is essential for researchers studying the metabolism of chlorzoxazone, enabling them to track its metabolic fate and analyze its pharmacokinetic properties with higher accuracy.

Q2: What improvements were made in the synthesis of [13C6]6-hydroxychlorzoxazone using 4-Chloro-6-nitrosobenzene-1,3-diol?

A2: The research paper describes an improved procedure for converting 4-Chloro-6-nitrosobenzene-1,3-diol to [13C6]6-hydroxychlorzoxazone []. This new method significantly increased the yield compared to previously reported methods, more than doubling the efficiency of this specific step in the overall synthesis. This improvement makes the production of the isotopically labeled metabolite more cost-effective and accessible for research purposes.

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